Glyoxylyl Chloride p-toluenesulfonylhydrazone
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Description
Glyoxylyl Chloride p-toluenesulfonylhydrazone is a chemical compound with the molecular formula C9H9ClN2O3S . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 246.71384 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis
This compound has various physical and chemical properties such as melting point, boiling point, and density . For detailed properties, please refer to a reliable chemical database or resource.Safety and Hazards
Glyoxylyl Chloride p-toluenesulfonylhydrazone is intended for R&D use only and is not recommended for medicinal, household, or other uses . For safety data, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties, please refer to the Safety Data Sheet .
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCAVDYGRHYMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720772 |
Source
|
Record name | [2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14661-69-9 |
Source
|
Record name | 4-Methylbenzenesulfonic acid 2-(2-chloro-2-oxoethylidene)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14661-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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